![molecular formula C20H22ClFN4O2 B10987413 4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10987413.png)
4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a fluorobenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylpiperazine with 4-fluorobenzylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-[4-(4-fluorobenzyl)piperidin-1-yl]ethanol: This compound shares structural similarities with 4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide, including the presence of chlorophenyl and fluorobenzyl groups.
4-(2-chlorophenyl)-N-(4-fluorobenzyl)-1,3-thiazol-2-amine: Another structurally related compound, featuring a thiazole ring instead of a piperazine ring.
Uniqueness
Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide, a piperazine derivative, has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This compound exhibits various pharmacological properties, including anticancer and neuroactive effects, which are critical in the development of therapeutic agents.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C17H19ClFN3O
- Molecular Weight : 333.81 g/mol
Anticancer Properties
Research has demonstrated that piperazine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound inhibit cell growth across various cancer cell lines, including:
Cancer Type | Cell Line | Inhibition (%) |
---|---|---|
Liver | HUH7 | 85 |
Breast | MCF7 | 78 |
Colon | HCT116 | 82 |
Endometrial | MFE-296 | 90 |
These findings indicate that the compound may induce apoptosis and inhibit angiogenesis, mechanisms crucial for tumor growth and metastasis .
Neuropharmacological Effects
Piperazine derivatives are also recognized for their neuropharmacological activities. The compound has been studied for its interactions with neurotransmitter systems, particularly as a dopamine D4 receptor antagonist. This activity suggests potential applications in treating neurological disorders such as schizophrenia and depression .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Inhibition : The compound disrupts the normal progression of the cell cycle, leading to increased apoptosis in cancer cells.
- Microtubule Disruption : Similar to established chemotherapeutics like Taxol, it interferes with microtubule dynamics, which is essential for mitosis.
- Neurotransmitter Modulation : As a dopamine receptor antagonist, it may alter dopaminergic signaling pathways, contributing to its neuroactive properties.
Case Studies and Research Findings
A notable study evaluated the cytotoxic effects of piperazine derivatives on various human cancer cell lines. The results indicated that compounds with structural similarities to this compound showed potent antiproliferative effects against multiple cancer types .
Example Case Study
In a recent investigation, a series of piperazine derivatives were synthesized and tested for their cytotoxicity against liver and breast cancer cell lines. The study reported the following results:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HUH7 | 5.0 |
Compound B | MCF7 | 3.5 |
Compound C | HCT116 | 4.0 |
These findings support the hypothesis that modifications in the piperazine structure can significantly enhance anticancer activity .
Properties
Molecular Formula |
C20H22ClFN4O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O2/c21-16-3-7-18(8-4-16)25-9-11-26(12-10-25)20(28)24-14-19(27)23-13-15-1-5-17(22)6-2-15/h1-8H,9-14H2,(H,23,27)(H,24,28) |
InChI Key |
MQTGFXNGSDJECA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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